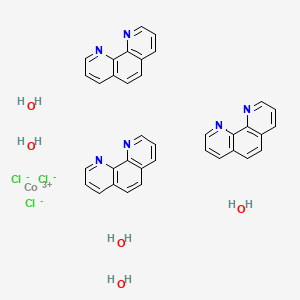
Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate is a coordination compound that features cobalt in the +3 oxidation state, coordinated with three 1,10-phenanthroline ligands. This compound is known for its vibrant color and is often used in various chemical and biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate typically involves the reaction of cobalt(II) chloride with 1,10-phenanthroline in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acetone solution, and the product is isolated by filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in electron transfer reactions, where it acts as an oxidant.
Substitution Reactions: The compound can undergo ligand exchange reactions, where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include iodide ions and thiosulfate ions in acidic media
Substitution: Various ligands can be introduced in the presence of suitable solvents and reaction conditions.
Major Products:
Reduction Products: When reduced, the compound forms cobalt(II) complexes.
Substitution Products: Depending on the ligands introduced, various cobalt(III) complexes can be formed.
Scientific Research Applications
Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate exerts its effects is primarily through electron transfer. The cobalt center can undergo redox changes, facilitating various chemical reactions. The 1,10-phenanthroline ligands stabilize the cobalt center and participate in the coordination chemistry that dictates the compound’s reactivity .
Comparison with Similar Compounds
- Tris(1,10-phenanthroline)iron(II) complex
- Tris(1,10-phenanthroline)nickel(II) complex
- Tris(1,10-phenanthroline)copper(II) complex
Comparison: Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate is unique due to the +3 oxidation state of cobalt, which is less common compared to the +2 state found in many other metal-phenanthroline complexes. This higher oxidation state imparts distinct redox properties and reactivity patterns, making it particularly useful in specific chemical and biochemical applications .
Properties
CAS No. |
15406-83-4 |
|---|---|
Molecular Formula |
C36H34Cl3CoN6O5 |
Molecular Weight |
796.0 g/mol |
IUPAC Name |
cobalt(3+);1,10-phenanthroline;trichloride;pentahydrate |
InChI |
InChI=1S/3C12H8N2.3ClH.Co.5H2O/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;3*1H;;5*1H2/q;;;;;;+3;;;;;/p-3 |
InChI Key |
HBKKJECUBQVSOC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
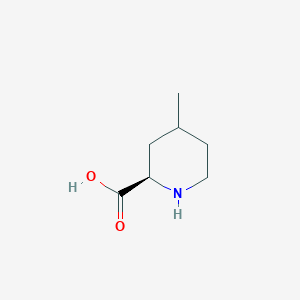

![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
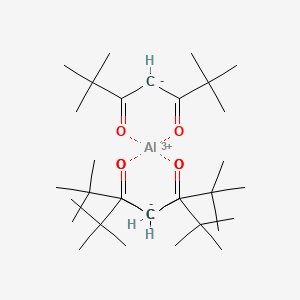
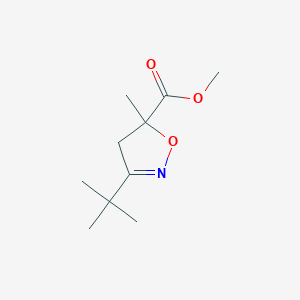
![N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
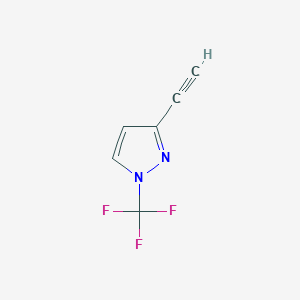
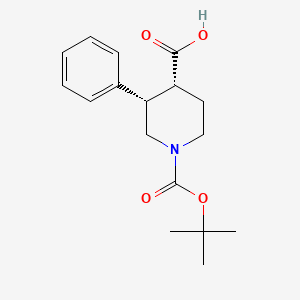
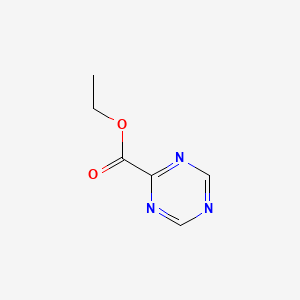
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
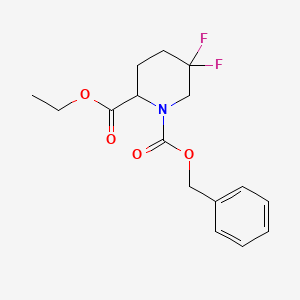
![8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12978166.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
